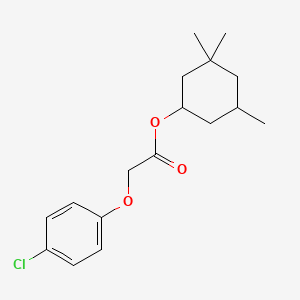
(3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: is a chemical compound with a complex structure that includes a trimethylcyclohexyl group and a chlorophenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and other advanced chemical engineering methods can be employed to optimize the reaction conditions, improve yield, and ensure product purity.
Chemical Reactions Analysis
(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-(4-chlorophenoxy)acetic acid, 3,3,5-trimethylcyclohexanone
Reduction: 2-(4-chlorophenoxy)ethanol, 3,3,5-trimethylcyclohexanol
Substitution: 2-(4-chlorophenoxy)acetamide, 2-(4-chlorophenoxy)acetic anhydride
Scientific Research Applications
(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which (3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
(3,3,5-Trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate: can be compared with other similar compounds, such as:
3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)propanoate
3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)-2-methylpropanoate
3,3,5-Trimethylcyclohexyl 2-(4-chlorophenoxy)-3-methylbutanoate
These compounds share similar structural features but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of the trimethylcyclohexyl group and the chlorophenoxyacetate moiety, which may confer distinct chemical and biological properties.
Biological Activity
(3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate, also known by its CAS number 17564-84-0, is a chemical compound with potential applications in various biological contexts. This article delves into its biological activity, focusing on its pharmacological properties, safety assessments, and potential therapeutic uses based on available research data.
- Molecular Formula : C17H23ClO3
- Molecular Weight : 310.816 g/mol
- LogP : 4.4768 (indicating lipophilicity)
- PSA (Polar Surface Area) : 35.53 Ų
These properties suggest that the compound has a moderate ability to penetrate biological membranes, which is crucial for its potential therapeutic effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, the compound was shown to reduce key inflammatory markers such as TNF-α and IL-1β. The treatment led to a notable decrease in white blood cell counts and improved lung histopathology compared to untreated controls .
Genotoxicity and Safety Assessment
A safety assessment conducted on related compounds suggests that this compound does not present concerns regarding genotoxicity. In bacterial reverse mutation assays using Salmonella strains and Escherichia coli, no mutagenic effects were observed at concentrations up to 5000 μg/plate . Additionally, repeated dose toxicity studies in rats indicated no significant adverse reactions, supporting its safety for use in therapeutic contexts .
Study on Inflammatory Response
In a controlled study where rats were administered LPS to induce inflammation, subsequent treatment with this compound resulted in:
- Reduction in TNF-α : From baseline levels to 5.70±1.04×103 pg/mL (p < 0.001).
- Reduction in IL-1β : From baseline levels to 2.32±0.28×103 pg/mL (p < 0.001).
- Improved Body Temperature Regulation : Maintained within normal limits during inflammation episodes.
These findings suggest that the compound may operate through mechanisms involving COX-2 inhibition and modulation of NF-κB signaling pathways .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
Properties
CAS No. |
17564-84-0 |
|---|---|
Molecular Formula |
C17H23ClO3 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C17H23ClO3/c1-12-8-15(10-17(2,3)9-12)21-16(19)11-20-14-6-4-13(18)5-7-14/h4-7,12,15H,8-11H2,1-3H3 |
InChI Key |
NTTYCVOEHUDYOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















